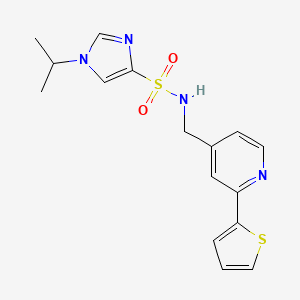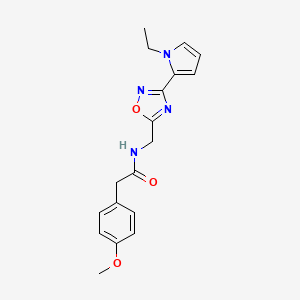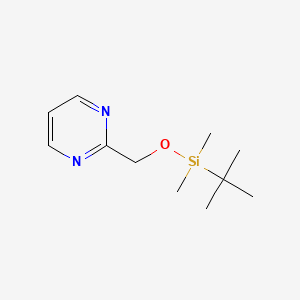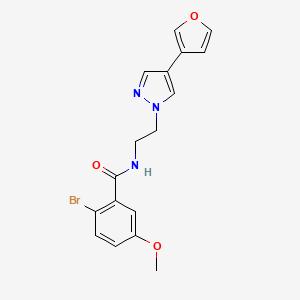![molecular formula C22H16N4O2 B2500209 3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid CAS No. 882223-50-9](/img/structure/B2500209.png)
3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic acid is a pyrazole derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Pyrazole derivatives are known for their diverse pharmacological activities and their role as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through several methods. One approach involves the use of 3-(diphenylphosphino)propanoic acid as an efficient ligand for copper-catalyzed C-N coupling reactions, which can be applied to the N-arylation of imidazoles and 1H-pyrazole with aryl halides, yielding products with high efficiency . Another method includes the reaction of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one with α-amino acids or their esters, leading to the formation of azomethine ylides through Michael addition and subsequent elimination of HCN . Additionally, pyrazole-1H-4-yl-acrylic acids can be converted to 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids using diimide reduction, which is an economical and effective method .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and is often characterized by spectroscopic methods. For instance, a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, was found to crystallize in the trigonal space group and its crystal packing was stabilized by intermolecular hydrogen bonds, as evidenced by NBO analysis . Such detailed structural information is crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. The azomethine ylides formed from the reaction of pyrazoline with α-amino acids can further react with compounds like N-phenylmaleimide, leading to cycloadducts through a stereoselective process . These reactions are important for the functionalization of the pyrazole core and can lead to a wide range of derivatives with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the small energy gap between the frontier molecular orbitals of the 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid molecule is responsible for its nonlinear optical activity . Such properties are significant for the development of materials with specific optical characteristics.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on related compounds involves the synthesis and structural determination of pyrazole derivatives, showcasing their potential in materials science and medicinal chemistry. For instance, Kumarasinghe et al. (2009) detailed the synthesis of complex pyrazole compounds, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination, which is crucial for developing new materials and drugs (Kumarasinghe, Hruby, & Nichol, 2009).
Application in Polymer and Materials Science
The modification of polymers through condensation reactions with various amines, including pyrazole derivatives, to enhance their properties for medical applications, was explored by Aly and El-Mohdy (2015). This work illustrates the utility of such compounds in creating polymers with increased thermal stability and potential for use in biomedical applications (Aly & El-Mohdy, 2015).
Antimicrobial Applications
Derivatives of pyrazole compounds have been synthesized and evaluated for their antimicrobial activities, demonstrating potential as new antimicrobial agents. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial use, showing promising results against various bacteria and fungi (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Corrosion Inhibition
Research into the application of pyrazole derivatives for corrosion inhibition on mild steel in acidic environments highlights their utility in industrial applications. Olasunkanmi and Ebenso (2019) demonstrated that quinoxaline-based propanones, structurally similar to the compound of interest, act as effective corrosion inhibitors, indicating the potential for these compounds in protecting industrial materials (Olasunkanmi & Ebenso, 2019).
Drug Discovery and Development
In the realm of medicinal chemistry, the synthesis and evaluation of pyrazole derivatives for their potential as drug candidates is a significant area of research. For example, compounds demonstrating high affinity and selectivity for certain receptors suggest their utility in developing new therapeutic agents (Procopiou et al., 2018).
Propiedades
IUPAC Name |
3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c23-13-16(14-24)12-20-15-26(11-10-21(27)28)25-22(20)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,12,15H,10-11H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNLGGBQGVJCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C#N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-([1,1'-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500127.png)

![N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2500133.png)
![(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2500134.png)


![({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine](/img/structure/B2500138.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2500140.png)
![1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2500142.png)
![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)

